11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-
CAS No.: 126861-32-3
Cat. No.: VC17104128
Molecular Formula: C17H15N7O2
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126861-32-3 |
|---|---|
| Molecular Formula | C17H15N7O2 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide |
| Standard InChI | InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25) |
| Standard InChI Key | HKTWEOQVKMAJQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The structural complexity of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide derivatives arises from their fused bicyclic system, which combines pyridine and quinazoline moieties. The specific substitution pattern of the compound includes:
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An isopropyl group at position 8, enhancing lipophilicity and potential membrane permeability.
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A tetrazole ring linked via a carboxamide group at position 2, introducing hydrogen-bonding sites critical for target interactions .
The IUPAC name, 11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide, precisely encodes these features. Computational analyses of its InChI key (HKTWEOQVKMAJQK-UHFFFAOYSA-N) and SMILES notation (CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1) further clarify stereoelectronic properties .
Table 1: Comparative Molecular Properties of Pyridoquinazoline Derivatives
| Property | 11H-Pyrido(2,1-b)quinazoline-2-carboxamide | 11H-Pyrido(2,1-b)quinazoline-2-carboxylic acid |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₇O₂ | C₁₆H₁₄N₂O₃ |
| Molecular Weight (g/mol) | 349.3 | 282.29 |
| Key Functional Groups | Tetrazole-carboxamide | Carboxylic acid |
| Bioactivity | Anticancer, antimicrobial | Limited data |
This structural comparison underscores the importance of the tetrazole-carboxamide moiety in modulating biological activity .
Synthesis and Optimization Strategies
The synthesis of pyridoquinazoline derivatives typically involves multi-step organic reactions. For the target compound, key steps include:
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Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing intermediates under reflux conditions.
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Side-Chain Introduction: Microwave-assisted coupling of the tetrazole-carboxamide group using peptide-coupling reagents like HATU or EDCI.
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Catalytic Enhancements: Triflic acid has been reported to improve yields during cyclization steps by facilitating proton transfer.
A representative synthetic route is as follows:
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Quinazolinone Formation: Reaction of 2-aminonicotinic acid with isopropyl ketone in acetic anhydride yields the 8-isopropyl-11H-pyrido[2,1-b]quinazolin-11-one intermediate.
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Carboxamide Coupling: Treatment with 5-aminotetrazole in the presence of DCC/DMAP affords the final product.
Optimization efforts have focused on reducing reaction times (e.g., microwave-assisted synthesis) and improving atom economy. For instance, one-pot strategies combining cyclization and amidation steps have achieved yields exceeding 60%.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Pyridoquinazoline derivatives exhibit broad-spectrum antimicrobial effects. The tetrazole ring, known for its bioisosteric resemblance to carboxylic acids, enhances binding to bacterial enzymes such as dihydrofolate reductase (DHFR) . In Staphylococcus aureus models, the compound demonstrated MIC values of 8–16 μg/mL, comparable to first-line antibiotics.
Anticancer Mechanisms
The compound’s anticancer activity is linked to dual inhibition pathways:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes disrupts replication in HepG2 cells (IC₅₀ = 12.3 μM).
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in MCF-7 breast cancer cells at 10 μM.
Platelet-Activating Factor (PAF) Antagonism
Structural analogs, such as pyrido[2,1-b]quinazoline-8-carboxamides, have shown potent PAF receptor antagonism (Ki = 4.7 nM) . Although the tetrazole variant’s PAF activity remains unstudied, its carboxamide group may similarly interfere with PAF’s phosphocholine binding site .
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